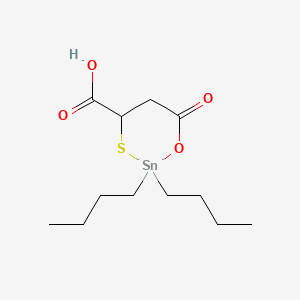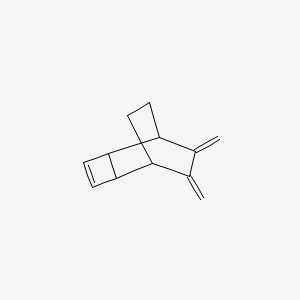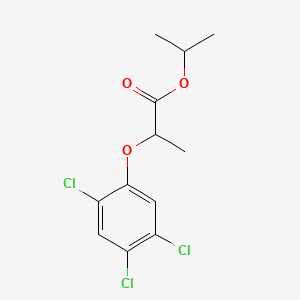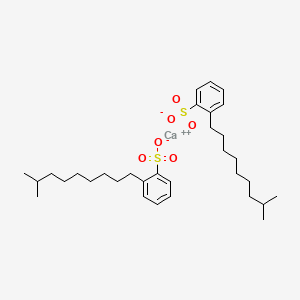
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is an organic compound with a complex structure that includes a phenazine ring substituted with a methoxy group and a diethylamino-propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Diethylamino-Propyl Chain: The final step involves the alkylation of the phenazine derivative with N,N-diethyl-1,3-propanediamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenazine ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the phenazine ring can lead to the formation of dihydrophenazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenazine core.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The phenazine core can intercalate with DNA, disrupting its function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It can also inhibit key enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the phenazine core.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of a diethyl group.
Phenazine Derivatives: Compounds with similar phenazine cores but different substituents.
Uniqueness
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is unique due to the combination of the phenazine core with a methoxy group and a diethylamino-propyl chain, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
| 7403-49-8 | |
Fórmula molecular |
C20H27ClN4O |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N4O.ClH/c1-4-24(5-2)12-8-11-21-18-13-15(25-3)14-19-20(18)23-17-10-7-6-9-16(17)22-19;/h6-7,9-10,13-14,21H,4-5,8,11-12H2,1-3H3;1H |
Clave InChI |
GVXMLKVQUDBSOP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=CC(=CC2=NC3=CC=CC=C3N=C12)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)


![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)


